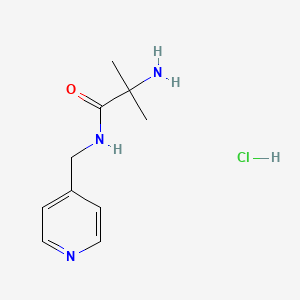

2-Amino-2-methyl-N-(4-pyridinylmethyl)propanamide hydrochloride

描述

2-Amino-2-methyl-N-(4-pyridinylmethyl)propanamide hydrochloride is a synthetic compound featuring a central propanamide backbone with a 2-amino-2-methyl substituent and a 4-pyridinylmethyl group attached to the amide nitrogen. The hydrochloride salt enhances its solubility and stability, making it suitable for pharmaceutical and biochemical research.

属性

IUPAC Name |

2-amino-2-methyl-N-(pyridin-4-ylmethyl)propanamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N3O.ClH/c1-10(2,11)9(14)13-7-8-3-5-12-6-4-8;/h3-6H,7,11H2,1-2H3,(H,13,14);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFOCZJQOZSARQS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C(=O)NCC1=CC=NC=C1)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1220035-42-6 | |

| Record name | Propanamide, 2-amino-2-methyl-N-(4-pyridinylmethyl)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1220035-42-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

准备方法

General Synthetic Strategy

The preparation generally follows a multi-step synthetic route involving:

- Formation of the amide bond between the 2-amino-2-methylpropanamide moiety and the 4-pyridinylmethyl amine.

- Protection and deprotection steps to control reactivity.

- Final conversion to the hydrochloride salt.

Detailed Preparation Methods

Starting Materials and Key Intermediates

- 2-Amino-2-methyl-1-propanol or related derivatives (e.g., 2-amino-2-methylpropanenitrile hydrochloride) serve as precursors for the amide portion.

- 4-Pyridinylmethylamine or substituted pyridyl derivatives are used for the pyridinylmethyl moiety.

- Protecting groups such as Boc (tert-butyloxycarbonyl) and Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl) are employed during synthesis to protect amine groups.

Stepwise Synthesis

Step 1: Preparation of 2-Amino-2-methylpropanamide or Related Intermediate

- A common approach involves the Hofmann rearrangement of 2,2-dimethyl-3-hydroxypropionamide or related amides using sodium hypochlorite and sodium hydroxide in aqueous solution at 0–70 °C, yielding 2-amino-2-methyl-1-propanol or its derivatives.

- Alternatively, 2-amino-2-methylpropanenitrile hydrochloride can be synthesized by reaction of acetone cyanohydrin with ammonia and subsequent acidification with hydrogen chloride in diethyl ether at 0 °C.

Step 2: Formation of the Amide Bond with 4-Pyridinylmethylamine

- The amide bond is typically formed by coupling the amino acid or amide intermediate with 4-pyridinylmethylamine derivatives.

- Coupling reagents such as HATU (O-(7-azabenzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate) are used to activate the carboxyl group for amide formation.

- The reaction is performed under mild conditions to preserve sensitive functional groups.

Step 3: Protection and Deprotection

- Amino groups are protected using Boc or Pbf groups during coupling to prevent side reactions.

- After coupling, protecting groups are removed by treatment with trifluoroacetic acid (TFA) in dichloromethane (DCM) or similar solvents.

- The free amine is then converted to the hydrochloride salt by dissolving in diluted HCl and freeze-drying repeatedly to ensure complete counter-ion exchange.

Representative Preparation Procedure (Based on Patent CN113045484A)

| Step | Reagents/Conditions | Description | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | 4-Acetyl-piperidine-1-carboxylic acid tert-butyl ester + chloroform + base (e.g., sodium hydroxide or DBU) | Formation of intermediate compound III at -20 to 0 °C | Not specified | Base choice affects molar ratio and temperature |

| 2 | Compound III + sodium azide + base (DIPEA or TEA) in methanol or ethanol at 30–50 °C | Formation of azide intermediate compound IV | 55.3–65.3 | Reaction monitored by TLC |

| 3 | Compound IV + reducing agent (LAH or red aluminum in THF) | Reduction to 2-amino-2-(1-methyl-4-piperidyl) propane-1-ol (compound I) | 82–83 | Quenching with water and NaOH, purification by chromatography |

Note: Although this patent describes a related compound (2-amino-2-(1-methyl-4-piperidyl) propane-1-ol), the methodology is relevant for similar amide syntheses involving pyridinylmethyl groups.

Analytical Data and Purification

- Purification is typically performed via column chromatography or recrystallization.

- Final products are characterized by ^1H NMR, mass spectrometry (ESI-TOF), and chromatographic purity.

- For example, ^1H NMR (400 MHz, D2O) signals for key protons appear in the 0.85–3.35 ppm range, confirming structure.

- Hydrochloride salts are confirmed by ion exchange and freeze-drying cycles.

Summary Table of Preparation Methods

Research Findings and Considerations

- The choice of base and solvent in the initial steps significantly influences the yield and purity of intermediates.

- Use of protecting groups (Boc, Pbf) is critical for achieving selective coupling without side reactions.

- Reduction steps require careful quenching and purification to avoid impurities and degradation.

- The hydrochloride salt form improves compound stability and is typically obtained by ion exchange with diluted HCl followed by freeze-drying.

化学反应分析

Types of Reactions: 2-Amino-2-methyl-N-(4-pyridinylmethyl)propanamide hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can be performed to obtain reduced forms of the compound.

Substitution: Nucleophilic substitution reactions can occur at the pyridine ring or the amide group.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) can be used.

Substitution: Nucleophiles such as amines and alcohols can be used for substitution reactions.

Major Products Formed:

Oxidation Products: Various oxo derivatives, depending on the specific conditions and reagents used.

Reduction Products: Reduced forms of the compound, which may have different biological or chemical properties.

Substitution Products: Substituted derivatives at the pyridine ring or amide group.

科学研究应用

Medicinal Chemistry

The compound has been investigated for its potential therapeutic properties, including:

- Antimicrobial Activity : Studies have shown that 2-amino-2-methyl-N-(4-pyridinylmethyl)propanamide hydrochloride exhibits significant antimicrobial effects against various bacterial strains. For instance, it demonstrated minimum inhibitory concentrations (MIC) as follows:

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 16 µg/mL |

| Pseudomonas aeruginosa | 64 µg/mL |

These results indicate its potential as a lead compound for developing new antimicrobial agents.

- Anticancer Properties : Preliminary studies suggest that the compound may inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest. It has shown promise against breast cancer and leukemia cell lines, further emphasizing its potential in cancer therapy.

Biological Research

The compound is being explored for its role as a ligand in biochemical assays. Its ability to interact with specific molecular targets allows researchers to study enzyme activities and receptor functions. This application is crucial in drug discovery and development, where understanding molecular interactions can lead to novel therapeutic strategies .

Materials Science

In materials science, this compound is utilized in the development of new materials with enhanced properties such as conductivity and fluorescence. The incorporation of pyridine derivatives into polymer matrices has been studied for applications in electronic devices and sensors.

Case Study 1: Antimicrobial Efficacy

In vitro studies conducted on various bacterial strains demonstrated the efficacy of this compound as an antimicrobial agent. The results indicated that it could serve as a potential candidate for developing new antibiotics, especially against resistant strains.

Case Study 2: Anticancer Research

Research published in a peer-reviewed journal highlighted the anticancer effects of this compound on breast cancer cells. The study showed that treatment with the compound resulted in significant reductions in cell viability and induced apoptosis, suggesting a promising avenue for cancer therapy development.

作用机制

The mechanism by which 2-Amino-2-methyl-N-(4-pyridinylmethyl)propanamide hydrochloride exerts its effects depends on its specific application. For example, in drug discovery, it may interact with molecular targets such as enzymes or receptors, influencing biological pathways. The exact molecular targets and pathways involved would need to be determined through experimental studies.

相似化合物的比较

Structural Analogues and Their Properties

The compound’s structural analogs differ primarily in the substituents attached to the amide nitrogen or the amino group. Below is a comparative analysis based on molecular features, physicochemical properties, and applications:

Table 1: Key Structural and Physicochemical Comparisons

*Inferred from analogs; †Estimated based on structural similarity.

Key Differences and Implications

Substituent Effects on Bioactivity: Aromatic vs. In contrast, aliphatic substituents like isobutyl (CAS 1220035-05-1) increase lipophilicity, favoring membrane permeability but reducing target specificity . Positional Isomerism: The 2-pyridinylmethyl analog () may exhibit altered binding kinetics compared to the 4-pyridinylmethyl derivative due to steric and electronic differences in the pyridine ring orientation.

Solubility and Stability :

- Hydrochloride salts generally improve aqueous solubility. However, dihydrochloride derivatives (e.g., CAS 1219957-57-9) may exhibit higher hygroscopicity, necessitating stringent storage conditions (-20°C) .

Applications: Pharmaceuticals: Pyridinylmethyl derivatives are prevalent in kinase inhibitor design (e.g., JAK/STAT inhibitors), while chlorophenyl analogs (CAS 1185460-15-4) are explored for antimicrobial activity . Agrochemicals: Isobutyl-substituted propanamides (CAS 1220035-05-1) are utilized in pesticide synthesis due to their stability in non-polar environments .

Research Findings

- Synthetic Utility : The 4-pyridinylmethyl group is often introduced via nucleophilic substitution or reductive amination, as seen in intermediates for trifluoromethylphenyl-containing APIs () .

生物活性

2-Amino-2-methyl-N-(4-pyridinylmethyl)propanamide hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. Its structure, which includes a pyridinylmethyl group, enhances its interaction with various biological targets, making it a candidate for therapeutic applications.

- Molecular Formula : C10H16ClN3

- Molecular Weight : 201.71 g/mol

- Solubility : Soluble in water due to its hydrochloride form.

The biological activity of this compound primarily stems from its ability to bind to specific receptors and enzymes. The pyridinylmethyl moiety plays a crucial role in modulating the activity of these targets, potentially leading to various therapeutic effects.

Antiparasitic Activity

Research indicates that this compound exhibits notable antiparasitic properties. It has been shown to inhibit the growth of certain parasites, likely through mechanisms involving enzyme inhibition and receptor modulation. For instance, it has demonstrated activity against Plasmodium falciparum, the causative agent of malaria, suggesting its potential as an antimalarial agent.

Enzyme Inhibition

The compound has been investigated for its inhibitory effects on various enzymes, including glycogen synthase kinase 3 (GSK-3). While some derivatives show weak inhibition of the plasmodial enzyme PfGSK-3, they still demonstrate significant antiparasitic activity, indicating alternative mechanisms of action.

Antioxidant Properties

Preliminary studies suggest that this compound may possess antioxidant properties. This activity is essential for protecting cells from oxidative stress and could be beneficial in preventing various diseases linked to oxidative damage.

Comparative Analysis

The following table summarizes key properties and activities of this compound compared to similar compounds:

| Compound Name | Molecular Formula | Molecular Weight | Biological Activity |

|---|---|---|---|

| This compound | C10H16ClN3 | 201.71 g/mol | Antiparasitic, enzyme inhibition, antioxidant |

| 2-Amino-2-methyl-N-(2-pyridinylmethyl)propanamide hydrochloride | C10H16ClN3 | 201.71 g/mol | Antiparasitic, moderate enzyme inhibition |

| tert-Butyl(4-pyridinylmethyl)amine hydrochloride | C10H17ClN2 | 200.71 g/mol | Antiparasitic, moderate enzyme inhibition |

Antiparasitic Efficacy

A study conducted on the antiparasitic efficacy of this compound demonstrated its effectiveness against Plasmodium falciparum in vitro. The compound exhibited an IC50 value indicating potent inhibitory activity against the parasite's growth, suggesting its potential use in developing new antimalarial therapies.

Neuroprotective Potential

Another area of investigation has been the neuroprotective potential of this compound. Preliminary findings suggest that it may protect neuronal cells from apoptosis induced by oxidative stress, which could have implications for treating neurodegenerative diseases.

常见问题

Q. How do structural modifications (e.g., hydrochloride counterion vs. free base) impact bioavailability?

- Methodological Answer : Compare solubility (shake-flask method), logP (octanol/water partition), and membrane permeability (PAMPA assay) between forms. Pharmacokinetic studies in rodents (IV vs. oral dosing) quantify bioavailability differences .

Data Contradiction Analysis

- Case Example : Discrepancies in reported IC50 values for kinase inhibition may arise from assay conditions (ATP concentration, enzyme source). Standardize assays using recombinant kinases (e.g., EGFR-T790M) and fixed ATP levels (1 mM). Validate with positive controls (e.g., gefitinib) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。